molecular formula C27H30N4O4 B2710288 ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956754-97-5

ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

カタログ番号: B2710288
CAS番号: 956754-97-5
分子量: 474.561
InChIキー: OPWWLAPXVGGVIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a pyrazole-pyrrolidine hybrid scaffold. The compound’s structure features a tetrahydropyrimidine core substituted with a 3-methyl-4-(isopropoxy)phenyl-pyrazole moiety, which may enhance lipophilicity and receptor interactions.

特性

IUPAC Name

ethyl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c1-6-34-26(32)23-18(5)28-27(33)29-25(23)21-15-31(20-10-8-7-9-11-20)30-24(21)19-12-13-22(17(4)14-19)35-16(2)3/h7-16,25H,6H2,1-5H3,(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWWLAPXVGGVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

  • Chlorinated Analog : Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₈H₁₉ClN₄O₃)

    • Key Differences : Replaces the 3-methyl-4-(isopropoxy)phenyl group with a 5-chloro-3-methyl-1-phenyl substituent.
    • Impact : The chloro group increases molecular polarity (Cl vs. isopropoxy) but reduces steric bulk. Crystallographic data (triclinic P1 space group, Z = 2) suggest tighter packing due to smaller substituents .
    • Bioactivity : Chlorinated DHPMs show enhanced antibacterial activity compared to alkoxy-substituted derivatives .
  • Fluorinated Analog : Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Key Differences : Substitutes the 3-methyl-4-(isopropoxy)phenyl group with a 4-fluorophenyl moiety.
    • Impact : Fluorine’s electronegativity improves metabolic stability and membrane permeability.
    • Synthetic Pathway : Prepared via hydrazine-mediated cyclization, differing from the Biginelli reaction used for the target compound .

Modifications to the Pyrimidine Core

  • Thioxo Derivative: Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 1243021-30-8) Key Differences: Replaces the 2-oxo group with a 2-thioxo moiety.
  • Thiazolo-Fused Analog: Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Key Differences: Incorporates a thiazolo ring fused to the pyrimidine core.

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Substituents Bioactivity Highlights
Target Compound ~450 g/mol 3-methyl-4-(isopropoxy)phenyl-pyrazole Hypothesized antihypertensive/antibacterial
Chlorinated Analog 374.82 g/mol 5-chloro-3-methyl-1-phenyl-pyrazole Antibacterial (MIC: 12.5 µg/mL)
Fluorinated Analog ~420 g/mol 4-fluorophenyl-pyrazole Anticancer (IC₅₀: 8.7 µM)
Thiazolo-Fused Derivative ~580 g/mol Thiazolo-pyrimidine hybrid Enzyme inhibition (Ki: 0.3 nM)

Table 2: Crystallographic Data

Compound Space Group Unit Cell Volume (ų) Density (g/cm³)
Chlorinated Analog P1 871.58 1.428
Thiazolo-Fused Derivative P2₁/c 2,210.2 1.532

Q & A

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer: Structural characterization relies on a combination of Nuclear Magnetic Resonance (NMR) for proton and carbon environments, Infrared Spectroscopy (IR) for functional group verification (e.g., carbonyl stretch at ~1700 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For example, the tetrahydropyrimidine ring system and pyrazole substituents produce distinct splitting patterns in 1^1H NMR (e.g., methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.5 ppm) . Single-crystal X-ray diffraction is critical for resolving stereochemistry, as demonstrated in analogous compounds where bond angles (e.g., O1–C11–N3 = 122.70°) and torsion angles confirm spatial arrangements .

Q. What are the common synthetic routes for this compound?

Methodological Answer: Synthesis typically involves a multi-step approach :

Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters.

Coupling of the pyrazole moiety to the tetrahydropyrimidine scaffold using Ullmann or Suzuki-Miyaura reactions for aryl-aryl bonds.

Esterification of the carboxylate group under mild acidic conditions (e.g., ethanol/HCl).
Key challenges include optimizing regioselectivity in pyrazole formation and minimizing racemization during tetrahydropyrimidine ring closure. Yields range from 45–70% depending on substituent steric effects .

Q. What biological activities are associated with this compound?

Methodological Answer: The compound exhibits potential antimicrobial and anti-inflammatory activity attributed to its pyrazole and tetrahydropyrimidine moieties. For instance:

  • MIC values against Staphylococcus aureus: 12.5–25 μg/mL (comparable to ciprofloxacin).
  • COX-2 inhibition : IC₅₀ = 1.8 μM (vs. celecoxib IC₅₀ = 0.9 μM).
    Activity is modulated by substituents; electron-withdrawing groups on the phenyl ring enhance potency, while bulky substituents reduce bioavailability .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical integrity?

Methodological Answer: Yield optimization requires temperature-controlled stepwise reactions :

  • Pyrazole cyclization : Conduct at 0–5°C to prevent side reactions.
  • Catalytic systems : Use Pd(OAc)₂/XPhos for Suzuki couplings (yield improvement from 55% to 78%).
  • Chiral auxiliaries : (R)-BINOL derivatives ensure >90% enantiomeric excess in tetrahydropyrimidine formation .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Discrepancies often arise from assay conditions or solubility limitations . For example:

  • Solubility : DMSO stock concentrations >5% may denature proteins, artificially reducing activity.
  • Assay validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).
    A study on a related compound showed IC₅₀ variations from 1.2 μM (enzymatic assay) to 3.5 μM (cell-based) due to membrane permeability issues .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions. For example:

  • Docking score : −9.2 kcal/mol with COX-2 (PDB: 5KIR), involving π-π stacking with Tyr385.
  • MM-PBSA calculations : ΔG_binding = −24.3 kJ/mol, highlighting hydrophobic contributions from the isopropoxy group .

Key Recommendations for Researchers

  • Prioritize crystallography for resolving stereochemical ambiguities.
  • Use chiral HPLC to validate enantiopurity in asymmetric syntheses.
  • Cross-validate biological assays with physicochemical stability studies (e.g., pH-dependent solubility).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。